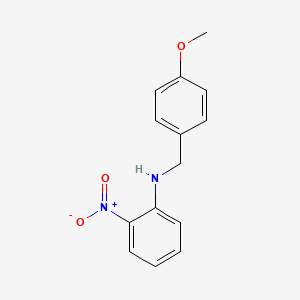

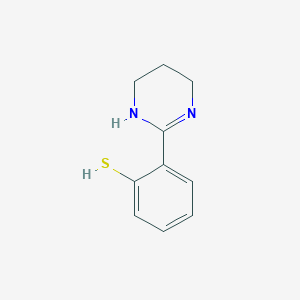

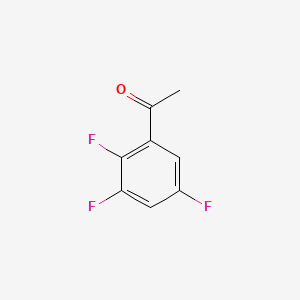

![molecular formula C7H12O3S B1306090 Ethyl 2-[(2-oxopropyl)thio]acetate CAS No. 64878-05-3](/img/structure/B1306090.png)

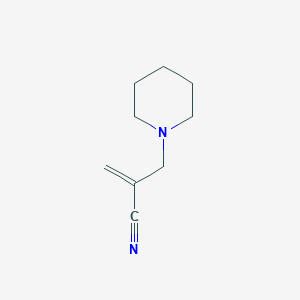

Ethyl 2-[(2-oxopropyl)thio]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl acetate derivatives and their synthesis, which can provide insights into the general class of compounds to which ethyl 2-[(2-oxopropyl)thio]acetate belongs. These derivatives are often used in the synthesis of peptides, heterocyclic compounds, and in crystallography studies .

Synthesis Analysis

The synthesis of ethyl acetate derivatives is a topic of interest in several papers. For instance, paper discusses the use of a modified Yamaguchi reagent for the synthesis of amides and peptides without racemization. Paper describes the synthesis of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate), which involves the linkage of various moieties to a pyridyl ring. Paper reports a one-pot synthesis method for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates. These methods highlight the versatility of ethyl acetate derivatives in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives is crucial for understanding their properties and reactivity. Paper provides a detailed analysis of the molecular structure of a thioamide derivative of ethyl acetate using X-ray diffraction, NMR, and computational methods. Similarly, paper confirms the structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate through X-ray diffraction and spectral studies. These studies demonstrate the importance of structural analysis in the development of ethyl acetate derivatives.

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives is explored in several papers. Paper investigates the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates through various reactions, including one-pot three-component reactions. Paper describes the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which exhibits antitumor activity. These reactions demonstrate the potential of ethyl acetate derivatives in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are essential for their practical applications. Paper studies the reactions of ethyl 2-(2-chloroethoxy) acetate and characterizes the compounds using IR, NMR, and MS. Paper analyzes the geometric details of ethyl acetate in the solid state and as a solvate, revealing a preference for the trans isomer. These properties are important for understanding the behavior of these compounds in different environments.

未来方向

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound used in scientific research . Its complex structure allows for diverse experiments, making it an essential tool for advancements in chemistry. The future directions of research involving this compound will likely depend on the specific research goals and the results of ongoing studies.

属性

IUPAC Name |

ethyl 2-(2-oxopropylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-3-10-7(9)5-11-4-6(2)8/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBLCFNTJOTSJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381242 |

Source

|

| Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-oxopropyl)thio]acetate | |

CAS RN |

64878-05-3 |

Source

|

| Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。